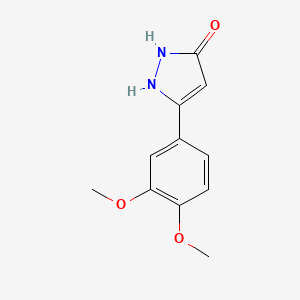![molecular formula C11H16O4 B5396071 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B5396071.png)
5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid, also known as ipoc-A, is a bicyclic lactone derivative that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has a unique structure and exhibits interesting biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its binding to specific enzymes and proteins, leading to inhibition of their activity. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid binds to the active site of FAAH, preventing it from degrading endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors and exert their effects.
Biochemical and Physiological Effects:
Ipoc-A has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In addition to its ability to inhibit FAAH, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has also been shown to inhibit the activity of other enzymes and proteins, such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
One advantage of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its unique structure, which allows for selective inhibition of certain enzymes and proteins. This specificity can be useful in drug development, as it can minimize off-target effects. However, one limitation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its relatively complex synthesis, which may limit its availability for use in lab experiments.
将来の方向性
There are several potential future directions for research involving 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid. One area of interest is the development of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid's effects on other disease processes, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid and its potential for use in drug development.
合成法
The synthesis of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-bromo-1-propene with 2,3-dihydrofuran in the presence of a palladium catalyst to yield 5-bromo-7-oxo-6-oxabicyclo[3.2.1]oct-2-ene. This intermediate is then subjected to a series of reactions involving Grignard reagents, oxidation, and acid hydrolysis to yield the final product, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid.
科学的研究の応用
Ipoc-A has shown potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes and proteins involved in various disease processes. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
特性
IUPAC Name |
7-oxo-5-propan-2-yl-6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6(2)11-4-3-7(9(12)13)8(5-11)10(14)15-11/h6-8H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNJPLJCFRKZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C(C1)C(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5395988.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5395992.png)

![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}quinoxaline](/img/structure/B5396025.png)
![4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5396032.png)
![4-{2,5-dimethyl-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5396055.png)
![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)
![4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5396075.png)
![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5396077.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5396082.png)
![N-bicyclo[2.2.1]hept-2-yl-4-chloro-2-fluorobenzamide](/img/structure/B5396089.png)